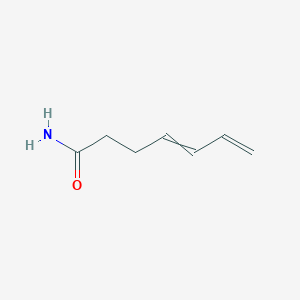
Hepta-4,6-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-4,6-dienamide is a conjugated diene compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. Conjugated dienes, such as this compound, are characterized by alternating double bonds which confer unique reactivity and stability. This compound is particularly notable for its presence in various biologically active molecules and its potential use in the synthesis of functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hepta-4,6-dienamide can be synthesized through a variety of methods. One notable synthetic route involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This one-pot synthesis method is highly stereoselective and yields multi-substituted 2,4-dienamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Hepta-4,6-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated amides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.
Wissenschaftliche Forschungsanwendungen
Hepta-4,6-dienamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and functional materials.
Medicine: this compound derivatives are explored for their potential therapeutic effects.
Wirkmechanismus
The mechanism by which Hepta-4,6-dienamide exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
Pellitorine: Found in Piper nigrum, known for its antibacterial and anticancer activities.
Piperovatine: Found in Piper piscatorum, exhibits anti-inflammatory properties.
Trichostatin A: Derived from Streptomyces hygroscopicus, known for its antifungal activities.
Uniqueness: Hepta-4,6-dienamide stands out due to its specific conjugated diene structure, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and functional materials, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
71779-52-7 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
hepta-4,6-dienamide |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H2,8,9) |
InChI-Schlüssel |
IFGZNAWXDVKEID-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

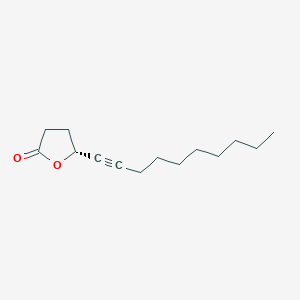
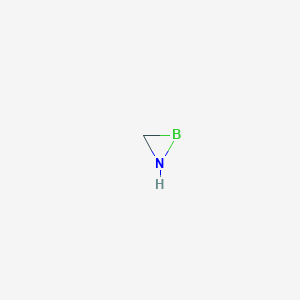
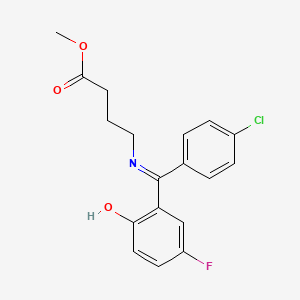
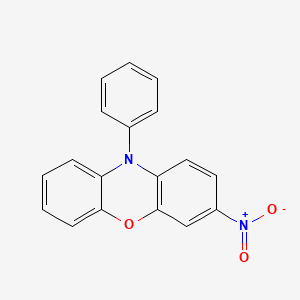
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
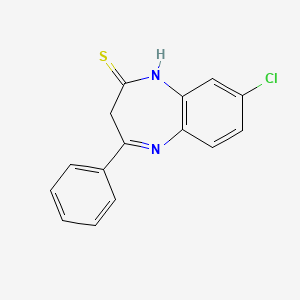
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
